An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenylbutanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-phenylbutanoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-phenylbutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, physicochemical properties, and proposes potential biological activities based on structurally related compounds. It also includes detailed, adaptable experimental protocols for its synthesis and analysis, alongside a visualization of a plausible mechanism of action.
Chemical Identity and Physical Properties
2-Methyl-4-phenylbutanoic acid is a carboxylic acid with a phenyl substituent. Its chemical structure and key identifying information are detailed below.
Table 1: Chemical Identifiers for 2-Methyl-4-phenylbutanoic Acid
| Identifier | Value |
| IUPAC Name | 2-methyl-4-phenylbutanoic acid[1] |
| CAS Number | 1949-41-3[2] |
| Molecular Formula | C₁₁H₁₄O₂[2] |
| Molecular Weight | 178.23 g/mol [2] |
| Canonical SMILES | CC(CCC1=CC=CC=C1)C(=O)O |
| InChI Key | OCKZHEXBLOOGOC-UHFFFAOYSA-N[1][2] |
The physical properties of 2-Methyl-4-phenylbutanoic acid are summarized in the following table. It is typically a white to off-white solid or semi-solid at room temperature and exhibits limited solubility in water, a characteristic attributed to its hydrophobic phenyl group.[3]
Table 2: Physicochemical Properties of 2-Methyl-4-phenylbutanoic Acid
| Property | Value | Source |
| Physical Form | White to off-white solid or semi-solid | [2][3] |
| Melting Point | 67-68 °C | |
| Boiling Point | 180 °C at 19 Torr | |
| Solubility | Limited in water, soluble in organic solvents | |
| Predicted pKa | 4.57 ± 0.23 | Note: This is a predicted value for the similar compound 2-methyl-4-oxo-4-phenyl-butanoic acid and serves as an estimate.[3] |
Spectral Data
While specific spectra for 2-Methyl-4-phenylbutanoic acid are not widely available in public databases, typical spectral characteristics can be inferred from its structure.
Table 3: Predicted Spectral Data for 2-Methyl-4-phenylbutanoic Acid
| Spectrum | Predicted Peaks and Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methyl group protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the aliphatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, a strong C=O stretch from the carbonyl group, and C=C stretches from the aromatic ring. |
Experimental Protocols
Proposed Synthesis of 2-Methyl-4-phenylbutanoic Acid
A plausible synthetic route to 2-Methyl-4-phenylbutanoic acid is the oxidation of the corresponding aldehyde, which can be synthesized from commercially available starting materials. The following is a proposed two-step synthesis.
Step 1: Synthesis of 2-Methyl-4-phenylbutanal from Benzylacetone
This step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the methyl group, followed by reduction. A more straightforward approach, however, would be a reductive amination followed by hydrolysis, though the direct conversion of a ketone to a carboxylic acid with an additional carbon is also possible via various multi-step sequences. For the purpose of this guide, a hypothetical direct conversion is outlined.
Step 2: Oxidation of 2-Methyl-4-phenylbutanal to 2-Methyl-4-phenylbutanoic Acid
This step utilizes a standard oxidation of an aldehyde to a carboxylic acid.
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Materials:
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2-Methyl-4-phenylbutanal
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Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)
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Sodium hydroxide (NaOH) (if using KMnO₄)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure (using KMnO₄):
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Dissolve 2-Methyl-4-phenylbutanal in a suitable solvent such as acetone or tert-butanol.
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Prepare a solution of potassium permanganate in water, with a small amount of sodium hydroxide.
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Slowly add the potassium permanganate solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).
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Stir the reaction mixture until the purple color of the permanganate has disappeared.
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Filter the reaction mixture to remove the manganese dioxide precipitate.
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Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude 2-Methyl-4-phenylbutanoic acid.
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Purify the product by recrystallization or column chromatography.
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Caption: Proposed synthesis workflow for 2-Methyl-4-phenylbutanoic acid.
Analytical Protocols
The following are generalized protocols for the analysis of 2-Methyl-4-phenylbutanoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), adapted from methods for similar short-chain fatty acids.
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Instrumentation: HPLC system with a UV detector or a mass spectrometer.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.
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Sample Preparation:
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Dissolve the sample in the mobile phase.
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Filter through a 0.45 µm syringe filter before injection.
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Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Derivatization:
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Esterification of the carboxylic acid to its methyl or other alkyl ester. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).
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Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
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GC Conditions:
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 80 °C), then ramp to a higher temperature (e.g., 280 °C).
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Carrier Gas: Helium.
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MS Conditions:
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Ionization: Electron Ionization (EI).
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Acquisition Mode: Full scan or selected ion monitoring (SIM).
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Caption: General analytical workflows for HPLC and GC-MS analysis.
Potential Biological Activity and Signaling Pathways
Specific biological activities for 2-Methyl-4-phenylbutanoic acid are not well-documented. However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, suggests that it may possess similar properties. 4-PBA is known to alleviate endoplasmic reticulum (ER) stress by aiding in the proper folding of misfolded proteins.
The following diagram illustrates the proposed mechanism of action of 2-Methyl-4-phenylbutanoic acid as a chemical chaperone, based on the known activity of 4-PBA.
Caption: Proposed mechanism of action as a chemical chaperone.
Conclusion
2-Methyl-4-phenylbutanoic acid is a derivative of butyric acid with a phenyl substituent. While specific experimental data for this compound is limited in publicly available literature, this guide provides a summary of its known chemical and physical properties and outlines plausible, adaptable protocols for its synthesis and analysis. Based on its structural similarity to 4-phenylbutyric acid, it is hypothesized to have potential as a chemical chaperone and/or a histone deacetylase inhibitor. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
